molecular formula C27H45N3O4 B611087 SW43 CAS No. 1421931-15-8

SW43

Cat. No.: B611087
CAS No.: 1421931-15-8
M. Wt: 475.67
InChI Key: CJQNACPQMWELAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SW43 (CAS 1421931-15-8) is a high-affinity sigma-2 receptor ligand with a molecular weight of 475.67 and a molecular formula of C27H45N3O4 . Sigma-2 receptors are overexpressed in proliferating cells of many solid tumors, including pancreatic, ovarian, hepatocellular, and colorectal carcinomas, making them an appealing target for cancer therapy . This compound binds to these receptors with high affinity and is rapidly internalized, which enhances the delivery of conjugated therapeutic agents into cancer cells . As a standalone compound, this compound demonstrates potent, concentration-dependent anticancer activity by inducing apoptotic cell death . Its mechanism of action involves the induction of reactive oxygen species (ROS) and the activation of caspases 3/7 . The cytotoxicity of this compound can be partially reverted by the ROS scavenger α-Tocopherol, confirming the role of ROS in its mechanism . Furthermore, this compound has been shown to stabilize tumor progression and augment the effects of standard chemotherapy drugs like gemcitabine in preclinical models, with minimal toxicities . Beyond its standalone effects, this compound serves as a critical delivery component in dual-domain drug conjugates for targeted cancer therapy. It has been successfully chemically linked to various effector molecules, including Doxorubicin (in this compound-DOX) and Smac mimetics (in SW IV-134 and S2/IAPinh) . These conjugates are designed to exploit the sigma-2 receptor for selective drug delivery, resulting in significantly enhanced cytotoxicity against cancer cells compared to the unconjugated drugs or their mixtures . This targeted approach represents a promising platform for both systemic and locoregional cancer treatment strategies . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1421931-15-8

Molecular Formula

C27H45N3O4

Molecular Weight

475.67

IUPAC Name

(2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester

InChI

InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31)

InChI Key

CJQNACPQMWELAS-UHFFFAOYSA-N

SMILES

O=C(OC1CC(N2CCCCCCCCCCN)CCCC2C1)NC3=CC(OC)=CC=C3OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SW43;  SW-43;  SW 43; 

Origin of Product

United States

Scientific Research Applications

Targeted Drug Delivery Systems

One of the primary applications of SW43 is its use as a component in targeted drug delivery systems. Research has demonstrated that this compound can be conjugated with chemotherapeutic agents such as Doxorubicin to enhance their efficacy while minimizing side effects.

Case Study: this compound-Doxorubicin Conjugate

A study investigated the efficacy of a novel drug conjugate, this compound-Doxorubicin (this compound-DOX), which was loaded onto drug-eluting beads (DEB). The findings indicated that:

  • Binding Affinity : this compound-DOX showed high affinity for sigma-2 receptors on various carcinoma cell lines, including hepatocellular and pancreatic cancers.
  • Toxicity Profile : The conjugate exhibited superior cytotoxicity compared to Doxorubicin alone, with enhanced internalization and apoptosis induction through increased reactive oxygen species (ROS) production .
  • Release Kinetics : this compound-DOX demonstrated prolonged elution kinetics when loaded onto DEB, indicating its potential for sustained release in clinical applications .

Combination Therapies

This compound has also been explored in combination therapies to augment the effects of existing chemotherapeutics.

Case Study: Synergistic Effects with Gemcitabine

In preclinical models, this compound was shown to stabilize and enhance the efficacy of gemcitabine, a standard treatment for pancreatic cancer. The study highlighted:

  • Enhanced Efficacy : The combination of this compound with gemcitabine resulted in improved tumor volume stabilization compared to gemcitabine alone .
  • Mechanism of Action : The study suggested that this compound enhances gemcitabine's action by targeting sigma-2 receptors, leading to increased apoptosis in cancer cells .

Cytotoxicity Studies

The cytotoxic effects of this compound have been extensively studied across various cancer cell lines.

Table 1: Cytotoxicity Profiles of this compound

Cell LineIC50 (µM)Reference
MDA-MB-23123.8
OVCAR834.5
Panc-175.2

These results indicate varying degrees of sensitivity among different cancer cell lines, suggesting that this compound may be particularly effective against certain malignancies.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : Studies have shown that this compound triggers apoptotic pathways through caspase activation and ROS generation .
  • Selective Targeting : Its selective binding to sigma-2 receptors allows for targeted delivery to tumor cells while sparing normal tissues, reducing potential side effects associated with conventional chemotherapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

SW43 is compared below to four σ2 ligands: Siramesine (SRM), SV119, PB28, and RHM-4/ISO-1 (non-cytotoxic controls). Data are derived from pancreatic and breast cancer studies (Table 1).

Table 1: Comparative Analysis of this compound and Similar σ2 Ligands

Parameter This compound Siramesine (SRM) SV119 PB28 RHM-4/ISO-1
Binding Affinity (Ki/IC50) 18 ± 2.1 nM 1.9 ± 0.1 nM 7.8 ± 1.7 nM 5.2 nM >10,000 nM
Cytotoxicity (IC50, viability) 21–56 μM 50–106 μM 11–36 μM 30–90 μM No effect
ROS Induction Yes Yes No Yes No
Caspase-3 Activation Significant Significant Minimal Moderate No
In Vivo Efficacy Tumor reduction + gemcitabine Limited Moderate Not tested No
Lipophilicity High (enhanced diffusion) Moderate Low High N/A

Key Findings:

Binding Affinity vs. Cytotoxicity Paradox: SRM has the highest σ2 binding affinity (Ki = 1.9 nM) but lower cytotoxicity (IC50 = 50–106 μM) compared to this compound (IC50 = 21–56 μM). this compound’s extended alkyl chain enhances lipophilicity, enabling better membrane diffusion and intracellular accumulation than SV119 .

Mechanistic Differences: this compound and SRM: Both induce ROS and caspase-3-dependent apoptosis, but this compound’s ROS effects are partially reversible with antioxidants (e.g., α-tocopherol), while SRM’s are fully blocked . SV119: Lacks ROS induction, suggesting a distinct apoptotic pathway independent of oxidative stress . PB28: Shares ROS/caspase-3 activation with this compound but has higher affinity for residual σ2 binding sites in TMEM97/PGRMC1 knockout models, indicating off-target effects .

In Vivo Performance: this compound combined with gemcitabine reduced Panc02 tumor volume to 27 mm³ (vs.

Preparation Methods

Linker Attachment

A azide- and amino-bearing linker is grafted onto this compound’s piperidine nitrogen to enable bioorthogonal conjugation (e.g., copper-free click chemistry). This involves:

  • Step 1 : Protection of the carbamate group to prevent side reactions.

  • Step 2 : Coupling of the linker via amide bond formation using carbodiimide crosslinkers (e.g., EDC/NHS).

  • Step 3 : Deprotection and purification via silica gel chromatography.

Conjugation with Therapeutic Agents

This compound derivatives are conjugated to chemotherapeutic agents (e.g., doxorubicin) or radionuclide chelators (e.g., L-NETA) to form targeted prodrugs:

ConjugatePayloadConjugation MethodApplicationReference
This compound-DOXDoxorubicinOxime linkageHepatocellular carcinoma
This compound-L-NETA-GdGadoliniumClick chemistryMRI contrast agent
S2/IAPinhLCL161 (IAPinh)Amide bondPancreatic/Ovarian cancer

Example: this compound-DOX Synthesis

  • Activation : this compound’s linker is functionalized with an oxyamine group.

  • Coupling : Reaction with doxorubicin’s ketone group under acidic conditions (pH 4.5–5.5) forms a stable oxime bond.

  • Purification : Dialysis against phosphate-buffered saline to remove unreacted doxorubicin.

Analytical Characterization

Structural Confirmation

  • MALDI-TOF Mass Spectrometry : Used to verify molecular weights of this compound conjugates (e.g., this compound-DOX-L-NETA-Gd at m/z 631.1720).

  • NMR Spectroscopy : Confirms substituent positions and linker attachment.

Purity Assessment

  • HPLC : Purity >98% achieved using C18 reverse-phase columns and acetonitrile/water gradients.

  • Xylenol Orange Test : Ensures absence of free gadolinium in this compound-L-NETA-Gd preparations.

Challenges and Optimization Strategies

Solubility Enhancement

This compound’s hydrophobicity complicates aqueous formulation. Strategies include:

  • Micelle Encapsulation : Use of D-α-tocopherol polyethylene glycol succinate (TPGS) to form 20–50 nm micelles, improving bioavailability.

  • Co-Solvents : Ethanol/Cremophor EL mixtures enhance solubility for in vivo administration.

Stability Under Physiological Conditions

This compound-DOX exhibits a half-life of 8–12 hours in serum at 37°C, necessitating cold chain storage (−80°C) for long-term stability. Lyophilization with sucrose (5% w/v) improves shelf life.

Applications in Preclinical Models

This compound-based conjugates demonstrate enhanced tumor targeting and reduced off-toxicity in murine models:

  • This compound-DOX-L-NETA-Lu : 3.5-fold higher tumor uptake compared to free doxorubicin in Hep G2 xenografts.

  • S2/IAPinh : IC50 of 4.6–12.8 μM in pancreatic cancer cell lines, versus 23.8–75.2 μM for this compound alone .

Q & A

Q. What is the mechanism of SW43-induced apoptosis in pancreatic cancer cells?

this compound activates caspase-3-dependent apoptosis, as demonstrated by increased caspase-3 activity and Annexin V/PI staining post-treatment. DEVD-FMK (a caspase inhibitor) enhances this compound-mediated apoptosis, suggesting a secondary caspase-independent pathway . Lysosomal membrane permeabilization (LMP) is also implicated, with this compound showing dose-dependent induction of LMP, as evidenced by increased propidium iodide uptake and reduced cell viability at IC50 ≈10 µM .

Q. How is this compound’s cytotoxicity quantified in vitro?

Cytotoxicity is typically assessed via:

  • Cell viability assays (e.g., MTT or ATP-based assays) to calculate IC50 values. This compound exhibits an IC50 of ~10 µM in pancreatic cancer models .
  • Flow cytometry using Annexin V/PI staining to differentiate apoptotic (Annexin V+/PI−) and necrotic (Annexin V+/PI+) populations .
  • Caspase-3 activity assays with fluorogenic substrates (e.g., DEVD-AMC) to confirm apoptotic pathways .

Q. What experimental controls are critical for this compound studies?

  • Negative controls : DMSO (vehicle) and untreated cells.
  • Positive controls : Known apoptosis inducers (e.g., staurosporine) or lysosomal disruptors (e.g., chloroquine).
  • Inhibitor controls : DEVD-FMK for caspase-3 or NAC (antioxidant) to assess ROS involvement .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be resolved?

Contradictions may arise from:

  • Cell line variability : this compound’s IC50 varies with cancer type (e.g., pancreatic vs. other adenocarcinomas). Validate models using primary cells or patient-derived xenografts .
  • Assay sensitivity : Compare multiple endpoints (e.g., viability, LMP, caspase activation) to avoid overreliance on single metrics .
  • Dose optimization : Conduct dose-response curves (0.1–100 µM) to identify thresholds for off-target effects .

Q. What methodologies validate this compound’s sigma-2 receptor specificity?

  • Competitive binding assays : Use radiolabeled sigma-2 ligands (e.g., 3^3H-DTG) to measure this compound’s receptor affinity .
  • Genetic knockdown : siRNA targeting sigma-2 receptors to confirm loss of this compound efficacy .
  • Comparative studies : Test structurally related ligands (e.g., PB282, HCQ) to isolate receptor-specific effects .

Q. How should researchers address this compound’s potential off-target effects?

  • Transcriptomic profiling : RNA-seq to identify pathways altered by this compound beyond apoptosis (e.g., autophagy, ER stress).
  • High-content imaging : Quantify organelle-specific damage (lysosomes, mitochondria) using LysoTracker or TMRM .
  • Pharmacological inhibition : Co-treatment with pathway-specific inhibitors (e.g., bafilomycin A1 for lysosomal inhibition) .

Methodological Guidance

Q. How to design a reproducible this compound study?

  • Detailed protocols : Report drug preparation (solvent, storage conditions), exposure time, and cell density .
  • Replication : Perform triplicate experiments with independent cell passages .
  • Data transparency : Share raw flow cytometry files and dose-response curves in supplementary materials .

Q. What statistical approaches are recommended for this compound data analysis?

  • Non-linear regression for IC50 determination (e.g., GraphPad Prism’s dose-response analysis).
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., this compound vs. PB282 vs. HCQ) .
  • Survival analysis : Kaplan-Meier curves for in vivo efficacy studies .

Data Interpretation Challenges

Q. How to distinguish this compound-induced apoptosis from necrosis?

  • Temporal analysis : Apoptosis markers (caspase-3) peak earlier (6–12 hr) than necrosis (PI uptake >24 hr).
  • Morphological assessment : Apoptotic cells exhibit membrane blebbing vs. necrotic cell swelling .
  • ATP depletion assays : Necrosis correlates with rapid ATP loss, unlike apoptosis .

Q. What follow-up experiments clarify this compound’s dual caspase-dependent and -independent effects?

  • Caspase-3/7 knockout cells : Test this compound efficacy in CRISPR-edited lines to isolate caspase-independent pathways.
  • LMP quantification : Measure cathepsin B release (lysosomal protease) as a caspase-independent marker .
  • Transcriptomic analysis : Identify this compound-regulated genes via RNA-seq (e.g., Bcl-2 family, lysosomal genes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SW43
Reactant of Route 2
Reactant of Route 2
SW43

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.